molecular formula C10H18O2 B14611432 Ethyl 3,3-dimethylhex-4-enoate CAS No. 60066-67-3

Ethyl 3,3-dimethylhex-4-enoate

Cat. No.: B14611432
CAS No.: 60066-67-3
M. Wt: 170.25 g/mol
InChI Key: WYKMEQHUDFMGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-dimethylhex-4-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a double bond and two methyl groups on the third carbon atom of the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethylhex-4-enoate can be synthesized through various methods. One common approach involves the esterification of 3,3-dimethylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethylhex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-dimethylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethylhex-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in further biochemical pathways. The double bond in the compound can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 3,3-dimethylhex-4-enoate can be compared with other similar compounds such as:

    Ethyl hex-4-enoate: Lacks the two methyl groups on the third carbon, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in boiling point and solubility.

    3,3-Dimethylhex-4-enoic acid: The corresponding carboxylic acid, which has different reactivity and applications compared to the ester.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various fields of research and industry.

Properties

CAS No.

60066-67-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 3,3-dimethylhex-4-enoate

InChI

InChI=1S/C10H18O2/c1-5-7-10(3,4)8-9(11)12-6-2/h5,7H,6,8H2,1-4H3

InChI Key

WYKMEQHUDFMGDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.